![molecular formula C8H17ClN2O2 B2538403 N,N-Dimethylacetamid, 2-[(3R,4S)-4-Hydroxy-pyrrolidin-3-yl]-, Hydrochlorid CAS No. 2375249-15-1](/img/structure/B2538403.png)

N,N-Dimethylacetamid, 2-[(3R,4S)-4-Hydroxy-pyrrolidin-3-yl]-, Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

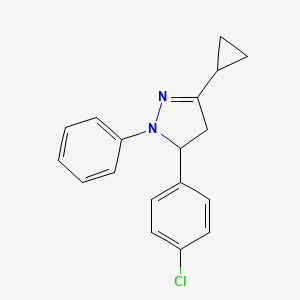

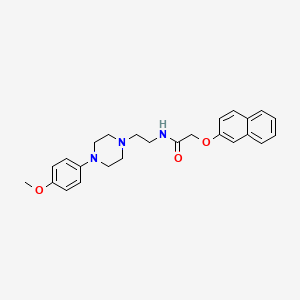

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.69. The purity is usually 95%.

BenchChem offers high-quality 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Der Pyrrolidinring ist ein vielseitiges Grundgerüst, das von Medizinalchemikern häufig verwendet wird. Die einzigartigen Eigenschaften von EN300-7440710 tragen zu seinem Potenzial als Medikamentenkandidat bei:

- Pseudorotation: Die Nicht-Planarität des Pyrrolidinrings (ein Phänomen, das als Pseudorotation bezeichnet wird) verbessert die dreidimensionale Abdeckung .

PPAR-Agonismus und Glukosestoffwechsel

EN300-7440710, insbesondere die cis-3R,4S-konfigurierten Verbindungen, zeigt eine agonistische Aktivität an PPARα und PPARγ. Diese Eigenschaften können den Glukosestoffwechsel wiederherstellen und Dyslipidämie im Zusammenhang mit Stoffwechselstörungen verbessern .

Chemische Synthese und Funktionalisierung

Forscher synthetisieren EN300-7440710 durch Ringaufbau aus cyclischen oder acyclischen Vorläufern. Zusätzlich ermöglicht die Funktionalisierung vorgebildeter Pyrrolidinringe (z. B. Prolin-Derivate) den Zugang zu verschiedenen Analoga .

Biologisches Profiling und Struktur-Aktivitäts-Beziehung (SAR)

Die Stereoisomere von EN300-7440710 und die räumliche Orientierung der Substituenten beeinflussen sein biologisches Profil signifikant. Medizinalchemiker untersuchen SAR, um Medikamentenkandidaten basierend auf Bindungsmodi an bestimmte Proteine zu optimieren .

Hemmung der Carboanhydrase

Obwohl nicht direkt für EN300-7440710 berichtet, haben verwandte Pyrrolidinderivate eine vielversprechende Carboanhydrase-hemmenden Aktivität gezeigt. Weitere Untersuchungen in diesem Bereich könnten neue Anwendungen aufdecken .

Forschungswerkzeuge und Chemische Biologie

EN300-7440710 dient als wertvolles Forschungswerkzeug zur Untersuchung biologischer Prozesse, Protein-Ligand-Wechselwirkungen und zellulärer Signalwege. Seine einzigartige Struktur trägt zum Verständnis molekularer Mechanismen bei .

Biochemische Analyse

Biochemical Properties

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The hydroxyl group on the pyrrolidine ring allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those in the glycolysis and citric acid cycle . Additionally, it can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can influence the activity of kinases and phosphatases, which are critical regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the flux of metabolites through key pathways, such as glycolysis and the citric acid cycle.

Molecular Mechanism

At the molecular level, 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride exerts its effects through specific binding interactions with biomolecules. The hydroxyl group on the pyrrolidine ring allows it to form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their functions . Additionally, the compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. The specific temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride in animal models are dose-dependent . At lower doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular stress and apoptosis. Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized without inducing adverse effects. These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Metabolic Pathways

2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is involved in several metabolic pathways, including glycolysis and the citric acid cycle . The compound interacts with key enzymes in these pathways, influencing their activity and the overall flux of metabolites. For example, it can inhibit or activate enzymes such as hexokinase and citrate synthase, leading to changes in the levels of metabolites and the overall metabolic flux. These interactions highlight the compound’s potential to modulate cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and overall activity.

Subcellular Localization

The subcellular localization of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of the compound can determine its interactions with biomolecules and its overall impact on cellular function.

Eigenschaften

IUPAC Name |

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10(2)8(12)3-6-4-9-5-7(6)11;/h6-7,9,11H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHVHQKWNFIMGR-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H]1CNC[C@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538328.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE](/img/structure/B2538334.png)

![2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid](/img/structure/B2538335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)